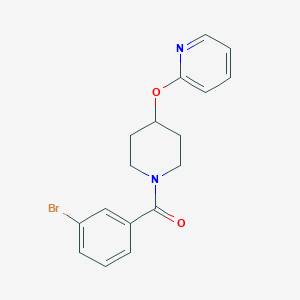

(3-Bromophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-bromophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2/c18-14-5-3-4-13(12-14)17(21)20-10-7-15(8-11-20)22-16-6-1-2-9-19-16/h1-6,9,12,15H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAINJWRNVWOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual functional groups. The bromophenyl group can be introduced through bromination reactions, while the pyridin-2-yloxy group can be synthesized via nucleophilic substitution reactions. The piperidin-1-yl group is often incorporated through amination reactions. The final step involves coupling these groups under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific molecular targets makes it valuable for investigating cellular mechanisms and pathways.

Medicine

In medicine, (3-Bromophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone has potential applications as a therapeutic agent. Its interactions with biological targets can be harnessed to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share key structural features with the target molecule, enabling comparative analysis:

Table 1: Key Structural Analogues

Key Observations :

- Aryl Group Position : The target’s 3-bromophenyl group contrasts with the 4-bromophenyl in ’s compound. This positional isomerism may affect steric interactions in binding pockets .

- Piperidine Substituents: The pyridin-2-yloxy group in the target introduces an ether linkage and aromatic nitrogen, differing from alkyl (e.g., 4-methyl in ) or saturated heterocycles (e.g., pyrrolidin-1-yl in ).

Table 2: Physicochemical Properties

Biological Activity

The compound (3-Bromophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (3-Bromophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is . The presence of the bromine atom in the bromophenyl group enhances its reactivity and biological interactions compared to similar compounds with other halogens.

| Property | Value |

|---|---|

| Molecular Weight | 353.24 g/mol |

| IUPAC Name | (3-bromophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |

| InChI | InChI=1S/C17H17BrN2O2/c18-14-5-3-4-13(12-14)17(21)20-10-7-15(8-11-20)22-16-6-1-2-9-19-16/h1-6,9,12,15H,7-8,10-11H2 |

The biological activity of (3-Bromophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is primarily attributed to its ability to interact with various molecular targets:

Target Interactions

- Receptor Binding : The compound likely binds to multiple receptors due to its structural similarity to known pharmacological agents.

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, similar to other piperidine derivatives.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Anticancer Properties

Studies have demonstrated that derivatives of piperidine exhibit significant anticancer activity. For instance, compounds structurally related to (3-Bromophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone have shown inhibition of Na+/K+-ATPase and Ras oncogene activity in cancer cells, leading to reduced cell proliferation in various cancer lines .

Neuroprotective Effects

The interaction of this compound with specific neurotransmitter systems may suggest potential neuroprotective effects. Similar compounds have been investigated for their ability to modulate neurotransmission and provide therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to (3-Bromophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone:

- In Vitro Studies : Research on related thiazole derivatives indicated that they exhibit significant growth inhibitory effects on glioma cell lines, with some compounds showing up to ten times greater efficacy than standard treatments .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds can induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of oncogenic signaling .

- Comparative Analysis : Comparative studies with similar compounds such as (3-Chlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone highlighted the unique reactivity imparted by the bromine atom, influencing both biological activity and synthetic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.